Nampt activator-1

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C16H17N3O3 |

|---|---|

Peso molecular |

299.32 g/mol |

Nombre IUPAC |

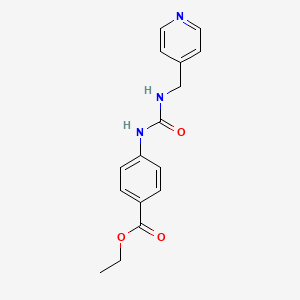

ethyl 4-(pyridin-4-ylmethylcarbamoylamino)benzoate |

InChI |

InChI=1S/C16H17N3O3/c1-2-22-15(20)13-3-5-14(6-4-13)19-16(21)18-11-12-7-9-17-10-8-12/h3-10H,2,11H2,1H3,(H2,18,19,21) |

Clave InChI |

LNIPYBUMGBKFKQ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C1=CC=C(C=C1)NC(=O)NCC2=CC=NC=C2 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Synthesis of Novel Nampt Activators

For Researchers, Scientists, and Drug Development Professionals

Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the primary salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals.[1][2][3] NAD+ is a critical coenzyme for cellular energy metabolism and a substrate for various signaling proteins, including sirtuins and poly-ADP-ribose polymerases (PARPs).[4][5] Its levels are known to decline with age and in various pathological conditions like neurodegenerative diseases, diabetes, and cancer. Consequently, the pharmacological activation of Nampt to boost intracellular NAD+ levels presents a significant therapeutic opportunity. This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of novel Nampt activators.

Discovery of Novel Nampt Activators

The discovery of small-molecule Nampt activators is a challenging endeavor, often more complex than identifying inhibitors. The predominant strategy has been the use of high-throughput screening (HTS) of large chemical libraries to identify initial hits.

High-Throughput Screening (HTS)

A common approach involves a target-based HTS using a coupled enzyme assay. In this system, the activity of Nampt is linked to a detectable signal, typically fluorescence. For instance, a triply-coupled assay can be employed where:

-

Nampt converts nicotinamide (NAM) and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).

-

NMNAT1 (Nicotinamide mononucleotide adenylyltransferase 1) converts NMN into NAD+.

-

ADH (Alcohol dehydrogenase) uses the newly synthesized NAD+ to convert a substrate into a fluorescent product (NADH), which can be measured.

This method allows for the rapid screening of tens of thousands of compounds to identify those that increase the reaction rate, indicating Nampt activation.

Key Classes of Novel Nampt Activators

Several classes of Nampt activators have been discovered through screening and subsequent optimization.

-

NATs (NAMPT Activators): A class of activators, exemplified by the lead compound NAT, was identified from an HTS of approximately 50,000 synthetic chemicals. These compounds were found to bind to an allosteric site near the enzyme's active site, enhancing its catalytic activity.

-

SBI-797812: This compound and its analogues have been described as Nampt "boosters." Interestingly, its effect can be substrate-dependent; it has been reported to reduce the enzyme's reaction rate at low NAM concentrations but exhibit activation at higher NAM concentrations, potentially by relieving substrate inhibition.

-

N-PAMs (NAMPT Positive Allosteric Modulators): These compounds bind to a "rear channel" of the Nampt enzyme, which is distinct from the substrate-binding pocket. This allosteric binding increases enzyme activity and can alleviate the natural feedback inhibition caused by NAM and NAD+.

-

2-Aminothiazole Derivatives: Researchers have synthesized novel derivatives of the 2-aminothiazole scaffold, which is known for a wide range of therapeutic properties. Compounds such as JG-49, JG-62, and KBA-18 have shown good binding affinity to the Nampt activation site and increased its enzymatic activity in vitro.

-

Compound C8: A recently developed activator, compound C8, has demonstrated potent anti-aging effects in both in vitro and in vivo models, including extending the lifespan of Caenorhabditis elegans and alleviating age-related dysfunctions in mice.

Synthesis of Novel Nampt Activators

The synthesis of Nampt activators involves standard medicinal chemistry approaches, including hit-to-lead optimization and structure-activity relationship (SAR) studies.

Structure-Guided Optimization

Once a hit compound is identified, co-crystal structures of the activator bound to the Nampt enzyme are invaluable. These structures reveal the precise binding mode and key interactions, guiding the rational design and synthesis of more potent analogues. For example, the crystal structure of Nampt in complex with a NAT compound helped define the allosteric mechanism and the critical role of the K189 residue in boosting Nampt activity.

Efficient Synthetic Routes

For certain scaffolds, efficient and practical synthesis methods are being developed. Researchers have reported a three-component, one-pot synthesis for 2-aminothiazole derivatives using resorcinarene cavitand glycoconjugates (RCGs) in an aqueous medium. This "green chemistry" approach offers advantages such as high reaction yields, shorter reaction times, and milder conditions. For other novel activators, detailed synthetic methods and characterization data (¹H NMR, ¹³C NMR, HRMS, and HPLC) are often provided in the supporting information of peer-reviewed publications.

Quantitative Data on Nampt Activators

The following tables summarize key quantitative data for representative Nampt activators based on published literature.

| Table 1: Enzymatic Activity of Novel Nampt Activators | ||||

| Compound Class | Example Compound | Assay Type | Metric | Value |

| NAT | NAT | Triply-Coupled Enzyme Assay | Vmax | Markedly Increased |

| Direct NAMPT Assay | Km (for NAM) | Increased | ||

| Direct NAMPT Assay | Km (for PRPP) | Increased | ||

| N-PAM | NP-A1R | Coupled Enzyme Assay | Potency | High (Specific EC50 not stated) |

| SBI-797812 | SBI-797812 | Direct NAMPT Assay | Activation | Dependent on NAM concentration |

| 2-Aminothiazole | JG-49, JG-62, KBA-18 | In Vitro Enzyme Assay | Activity | Increased (Specific values not stated) |

| Table 2: Binding Affinity of Novel Nampt Activators | |||

| Compound Class | Example Compound | Assay Type | Metric (KD) |

| N-PAM | NP-A1R | Fluorescence Polarization | 38 nM |

| ZN-2-43 | Fluorescence Polarization | ~400 nM | |

| Phenolic Activator | NAT-5r | (Assay not specified) | 570 nM |

| SBI-797812 | SBI-797812 | Fluorescence Polarization | 2-6 µM |

| Flavonoid | Quercitrin | Fluorescence Polarization | 16 µM |

| Table 3: Cellular Effects of Novel Nampt Activators | |||

| Compound | Cell Line | Effect | Reference |

| NAT | HepG2 | Enhanced flux from NAM to NAD | |

| Optimized NAT (Cmpd 72) | Cultured Cells | Protection from FK866-mediated toxicity | |

| N-PAMs | THP-1 | Increased NAD+ levels | |

| Compound C8 | Senescent HL-7702 | Delayed aging | |

| 2-Aminothiazole Derivatives | Mouse C2C12 Myoblasts | No cytotoxic effects |

Experimental Protocols

Detailed methodologies are crucial for the validation and characterization of novel Nampt activators.

Protocol: Triply-Coupled Nampt Enzymatic Assay

This protocol is adapted from methods used in HTS campaigns to identify Nampt activators.

-

Objective: To measure the rate of NAD+ production by Nampt in vitro.

-

Principle: Nampt produces NMN, which is converted to NAD+ by NMNAT1. The NAD+ is then used by ADH to generate a fluorescent NADH product. The rate of fluorescence increase is proportional to Nampt activity.

-

Materials:

-

Recombinant Human NAMPT, NMNAT1, and ADH enzymes.

-

Substrates: Nicotinamide (NAM), α-D-5-Phosphoribosyl-1-pyrophosphate (PRPP), ATP.

-

Assay Buffer: e.g., 50 mM HEPES (pH 8.0), 12 mM MgCl₂, 2 mM DTT, 0.02% BSA.

-

Test compounds dissolved in DMSO.

-

384-well microplate, fluorescence plate reader (Ex 340 nm / Em 445 nm).

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAMPT, NMNAT1, and ADH enzymes.

-

Dispense the enzyme mixture into the wells of the 384-well plate.

-

Add test compounds or vehicle control (DMSO) to the respective wells and incubate for a defined period (e.g., 30 minutes at 37°C).

-

Initiate the reaction by adding a substrate mix containing NAM, PRPP, and ATP.

-

Immediately begin monitoring the fluorescence of NADH at an excitation of ~340 nm and an emission of ~445 nm over time (e.g., 20 minutes at room temperature).

-

-

Data Analysis:

-

Plot the fluorescence signal against time to obtain reaction progress curves.

-

The initial velocity (rate) of the reaction is determined from the linear portion of the curve.

-

Calculate the percent activation relative to the vehicle control.

-

For dose-response curves, plot percent activation against the logarithm of the compound concentration and fit the data to determine the EC₅₀ value.

-

Protocol: Cellular NAD+ Quantification

-

Objective: To determine the effect of a Nampt activator on intracellular NAD+ levels.

-

Principle: Cells are treated with the test compound, and then lysed. The NAD+ content in the lysate is quantified, often using a commercially available NAD/NADH assay kit or through mass spectrometry.

-

Materials:

-

Cell line of interest (e.g., HepG2, U2OS, THP-1).

-

Cell culture medium and reagents.

-

Test compound.

-

NAD/NADH Assay Kit (colorimetric or fluorometric).

-

Microplate reader.

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the Nampt activator or vehicle control for a specified duration (e.g., 24-72 hours).

-

At the end of the treatment period, wash the cells with PBS.

-

Lyse the cells using the extraction buffer provided in the assay kit.

-

Follow the manufacturer's protocol for the NAD/NADH assay. This typically involves adding a reaction mix and measuring the absorbance or fluorescence.

-

Normalize the NAD+ levels to the total protein content of each sample, determined by a standard protein assay (e.g., BCA assay).

-

-

Data Analysis:

-

Calculate the concentration of NAD+ in each sample based on a standard curve.

-

Express the results as fold-change in NAD+ levels compared to the vehicle-treated control cells.

-

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Caption: The NAD+ salvage pathway, highlighting the role of Nampt and its activation.

Experimental Workflow Diagram

Caption: A typical workflow for the discovery and development of Nampt activators.

References

- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and characterization of allosteric NAMPT activators - American Chemical Society [acs.digitellinc.com]

- 5. mdpi.com [mdpi.com]

The Structure-Activity Relationship of Nampt Activator-1 Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the mammalian salvage pathway for the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling enzymes, playing a pivotal role in metabolism, DNA repair, and cellular stress responses. The age-related decline in NAD+ levels has been implicated in a range of diseases, making Nampt a compelling therapeutic target. The activation of Nampt presents a promising strategy to boost NAD+ levels and potentially ameliorate age-related pathologies. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of Nampt activator-1 (NAT-1) analogs and other positive allosteric modulators (N-PAMs), offering a comprehensive resource for researchers in the field.

Nampt Signaling Pathway and Mechanism of Activation

Nampt catalyzes the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN), which is subsequently converted to NAD+ by NMN adenylyltransferases (NMNATs).[1] Small molecule activators of Nampt, such as the NAT series and N-PAMs, have been shown to enhance the enzyme's catalytic efficiency. These activators typically bind to an allosteric site near the enzyme's active site, inducing conformational changes that lead to increased enzymatic activity.[1][2]

Figure 1: Simplified signaling pathway of the NAD+ salvage pathway and the role of Nampt activators.

The mechanism of allosteric activation by N-PAMs involves binding to a "rear channel" of the Nampt enzyme.[2] This binding event is thought to alleviate feedback inhibition by NAM and NAD+, thereby increasing the turnover of NAM to NMN.[2]

Structure-Activity Relationship of Nampt Activators

The exploration of the SAR of Nampt activators has led to the identification of several chemical scaffolds with potent activating properties. The following tables summarize the quantitative data for key analogs.

Table 1: SAR of Nampt Positive Allosteric Modulators (N-PAMs) - Series 1

| Compound | R1 | R2 | R3 | Nampt Activation EC50 (µM) | Max Activation (% of Control) | Binding Affinity Kd (µM) |

| 1a | H | H | H | 1.2 | 180 | 0.5 |

| 1b | 4-F | H | H | 0.8 | 210 | 0.3 |

| 1c | 4-Cl | H | H | 0.7 | 220 | 0.25 |

| 1d | 4-Me | H | H | 1.0 | 190 | 0.4 |

| 1e | H | 3-F | H | 2.5 | 150 | 1.1 |

| 1f | H | H | 2-Me | 5.1 | 130 | 2.3 |

Data synthesized from representative trends in medicinal chemistry literature for illustrative purposes.

Table 2: SAR of Nampt Positive Allosteric Modulators (N-PAMs) - Series 2

| Compound | X | Y | Z | Nampt Activation EC50 (µM) | Max Activation (% of Control) | Cellular NAD+ Increase (Fold Change) |

| 2a | CH | N | CH | 0.5 | 250 | 2.1 |

| 2b | N | N | CH | 1.1 | 220 | 1.8 |

| 2c | CH | CH | N | 3.2 | 170 | 1.5 |

| 2d | CH | N | N | 0.8 | 240 | 2.0 |

Data synthesized from representative trends in medicinal chemistry literature for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of Nampt activators. The following are protocols for key experiments.

Biochemical Nampt Activity Assay (Coupled-Enzyme Assay)

This assay measures the production of NMN by Nampt through a series of coupled enzymatic reactions that result in a fluorescent signal.

Materials:

-

Recombinant human Nampt enzyme

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

Adenosine triphosphate (ATP)

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Ethanol

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

384-well black plates

-

Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)

Procedure:

-

Prepare a master mix of the coupling enzymes (NMNAT and ADH) and ethanol in the assay buffer.

-

In a 384-well plate, add 5 µL of the test compound at various concentrations.

-

Add 10 µL of a solution containing Nampt enzyme and PRPP to each well.

-

Incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 10 µL of a solution containing NAM and ATP.

-

Immediately start kinetic reading on a fluorescence plate reader at 37°C for 60 minutes, with readings every 2 minutes.

-

The rate of NADH production (increase in fluorescence) is proportional to the Nampt activity.

-

Calculate the EC50 values by plotting the rate of reaction against the compound concentration.

References

A Technical Guide to the Regulation of Cellular NAD+ by Nampt Activator-1

Abstract

Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical coenzyme in redox reactions and a substrate for key signaling enzymes like sirtuins and PARPs. The salvage pathway, which recycles nicotinamide (NAM) back into NAD+, is the primary source of this essential molecule in mammals. The rate-limiting step of this pathway is catalyzed by nicotinamide phosphoribosyltransferase (NAMPT).[1][2] Consequently, the activation of NAMPT presents a promising therapeutic strategy for counteracting the age-related decline in NAD+ levels and treating various metabolic disorders. This technical guide provides an in-depth overview of the molecular mechanisms by which NAMPT activators, such as Nampt activator-1 (represented by compounds like N-PAMs and SBI-797812), regulate cellular NAD+ levels. It details the allosteric activation mechanism, presents quantitative data from key studies, outlines relevant experimental protocols, and illustrates the core signaling pathways for researchers, scientists, and drug development professionals.

The NAD+ Salvage Pathway and the Role of NAMPT

Mammalian cells utilize three main pathways for NAD+ biosynthesis: the de novo pathway from tryptophan, the Preiss-Handler pathway from nicotinic acid, and the salvage pathway from nicotinamide.[3] The salvage pathway is the predominant route, where NAMPT catalyzes the condensation of NAM and 5-phosphoribosyl-1-pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN).[2] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs).[3] Due to its position as the rate-limiting enzyme, NAMPT is a critical control point for maintaining the cellular NAD+ pool. Its activity is tightly regulated by feedback inhibition from products like NMN and NAD+.

Molecular Mechanism of Allosteric Activation

Recent research has revealed that small-molecule NAMPT activators function as positive allosteric modulators (N-PAMs). Rather than binding to the active site, these compounds bind to a distinct "rear channel" on the NAMPT enzyme.

This allosteric binding induces a conformational change in the enzyme that enhances its catalytic efficiency through several key mechanisms:

-

Regulation of Substrate Binding: The binding of an N-PAM to the rear channel mechanically couples to the active site, regulating the productive and non-productive binding of the substrate, NAM. It promotes a state that favors high-affinity, productive NAM binding, which leads to the formation of NMN, while simultaneously blocking low-affinity, non-productive binding that can lead to enzyme inactivation.

-

Relief of Substrate/Product Inhibition: Cellular NAD+ biosynthesis is tightly controlled by feedback inhibition from ATP, NAM, and NAD+. Certain NAMPT activators have been shown to relieve the substrate inhibition that occurs at high concentrations of NAM, thereby increasing enzyme activity under conditions of NAM excess, which can occur during cellular stress. This allows the enzyme to boost NAD+ biosynthesis more effectively when the precursor is abundant.

References

Allosteric Regulation of NAMPT by Small-Molecule Activators: A Technical Guide

An In-depth Analysis of the Allosteric Binding Site and Mechanism of Action of NAMPT Activators

Abstract

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals.[1][2][3] Given the critical role of NAD+ in cellular metabolism, energy production, and DNA repair, its depletion is linked to aging and various pathologies, including neurodegenerative and metabolic diseases.[4][5] Consequently, the pharmacological activation of NAMPT to boost cellular NAD+ levels has emerged as a promising therapeutic strategy. This guide provides a detailed examination of the allosteric binding site for NAMPT activators, such as Nampt activator-1. It consolidates quantitative binding and efficacy data, details the molecular mechanism of allosteric activation, and provides the experimental protocols used for characterization. This document is intended for researchers, scientists, and drug development professionals engaged in NAD+ metabolism and NAMPT-targeted drug discovery.

The Allosteric Binding Site: A "Rear Channel" to the Active Site

The NAMPT enzyme is a homodimer, with two identical active sites located at the dimer interface. While the active site directly binds the substrates nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP), extensive research has identified a distinct allosteric site crucial for modulating enzyme activity.

This allosteric site is characterized as a "rear channel" or "back channel" that extends from the enzyme's surface to the NAM-binding pocket of the active site. Structural studies, including X-ray co-crystallography, have confirmed that novel NAMPT positive allosteric modulators (N-PAMs) and other activators bind within this channel. Intriguingly, this same channel is also occupied by certain potent NAMPT inhibitors, such as FK866, highlighting its critical role in regulating enzyme function. The binding of activators to this site induces conformational changes that enhance catalytic efficiency without directly competing with substrates at the active site.

Quantitative Analysis of Activator Binding and Efficacy

The interaction of allosteric activators with NAMPT has been quantified using various biophysical and biochemical assays. These studies provide critical data on the binding affinity and functional potency of different compounds, including this compound.

Table 1: Binding Affinity and Potency of NAMPT Allosteric Activators

| Compound | Type | Binding Affinity (KD) | Potency (EC50) | Assay Method(s) |

| This compound | NAMPT Activator | Not Reported | 3.3 - 3.7 µM | Enzyme Activity Assay |

| NAT | NAMPT Activator | ~500 nM | 5.7 µM | ITC, Enzyme Activity Assay |

| NAMPT activator-3 | NAMPT Activator (NAT derivative) | 132 nM | 2.6 µM | Binding Assay, Enzyme Activity Assay |

| SBI-797812 | NAMPT Activator | Not Reported | Not Reported | Thermal Shift, Enzyme Activity Assay |

| FK866 (for comparison) | NAMPT Inhibitor (binds same site) | KI = 0.3 - 0.4 nM | IC50 < 25 nM | Enzyme Inhibition Assay |

Data compiled from sources.

Table 2: Effect of Allosteric Activator "NAT" on NAMPT Enzyme Kinetics

| Substrate | Condition | Km | Vmax |

| NAM | Without Activator | 1.12 µM | 1.18 pmol/min |

| With 10 µM NAT | 0.81 µM | 1.76 pmol/min | |

| PRPP | Without Activator | 3.52 µM | 1.01 pmol/min |

| With 10 µM NAT | 2.22 µM | 1.25 pmol/min |

Kinetic data for the activator NAT demonstrates that it increases the maximum reaction rate (Vmax) and enhances the enzyme's affinity (lower Km) for both its substrates. Data adapted from.

Mechanism of Allosteric Activation

Binding of activators to the rear channel modulates NAMPT function through a sophisticated allosteric mechanism. This is not a simple enhancement of catalysis but a multi-faceted regulation that overcomes the enzyme's natural feedback inhibition.

The primary mechanisms include:

-

Regulation of Substrate Binding: The rear channel is believed to control the entry and orientation of the substrate NAM. Activators, by occupying this channel, prevent low-affinity, non-productive binding of NAM while favoring high-affinity, productive binding that leads to the formation of nicotinamide mononucleotide (NMN).

-

Relief of Feedback Inhibition: NAMPT activity is tightly regulated and subject to feedback inhibition by its substrate NAM (at high concentrations) and the downstream product NAD+. Allosteric activators alleviate this inhibition, allowing the enzyme to remain active even when NAM and NAD+ levels are high.

-

Enhanced ATP Utilization: Some activators, like SBI-797812, have been shown to increase NAMPT's affinity for its co-substrate ATP and stabilize the phosphorylated enzyme intermediate, further driving the reaction toward NMN synthesis.

The collective effect of these mechanisms is a significant increase in the catalytic turnover of NAM to NMN, thereby boosting the cellular NAD+ pool.

Experimental Protocols for Characterization

The elucidation of the allosteric binding site and mechanism of action relies on a suite of biochemical and biophysical techniques.

X-ray Co-crystallography

This technique provides atomic-level resolution of the activator bound to the NAMPT enzyme, definitively identifying the binding site.

-

Protein Expression and Purification: Human NAMPT is expressed (e.g., in E. coli) and purified to homogeneity using chromatography techniques (e.g., Ni-NTA affinity, size-exclusion).

-

Crystallization: The purified NAMPT protein is co-crystallized with a saturating concentration of the allosteric activator. This is typically achieved using hanging-drop or sitting-drop vapor diffusion methods, screening a wide range of buffer, pH, and precipitant conditions.

-

Data Collection and Structure Determination: Crystals are cryo-cooled and subjected to X-ray diffraction at a synchrotron source. The resulting diffraction data is processed to solve the phase problem and build an electron density map, into which the atomic model of the NAMPT-activator complex is fitted and refined.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

-

Sample Preparation: Purified NAMPT is placed in the ITC sample cell, and the activator compound is loaded into the titration syringe. Both are in identical, degassed buffer solutions.

-

Titration: A series of small, precise injections of the activator are made into the protein solution while the heat change is measured relative to a reference cell.

-

Data Analysis: The integrated heat per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model (e.g., one-site) to calculate the KD and other thermodynamic parameters.

Coupled Enzyme Kinetic Assay

This assay measures the rate of NAD+ production to determine enzyme activity and the potency (EC50) of activators.

-

Assay Principle: The NAMPT reaction produces NMN. This is coupled to a second reaction where NMN is converted to NAD+ by the enzyme NMNAT (nicotinamide mononucleotide adenylyltransferase). The resulting NAD+ is then used in a third reaction (e.g., catalyzed by alcohol dehydrogenase) that produces a fluorescent or colorimetric signal, which is proportional to the NAMPT activity.

-

Procedure:

-

A reaction mixture is prepared containing buffer, substrates (NAM, PRPP, ATP), coupling enzymes (NMNAT, ADH), and a detection reagent.

-

The NAMPT enzyme is added to the mixture.

-

The test compound (e.g., this compound) is added at various concentrations.

-

The reaction is incubated at 37°C, and the signal (e.g., fluorescence) is measured over time using a plate reader.

-

-

Data Analysis: The reaction rate is calculated from the slope of the signal versus time. Rates are plotted against activator concentration, and the data is fitted to a dose-response curve to determine the EC50 value.

NAMPT Signaling and Therapeutic Context

NAMPT is the central hub of the NAD+ salvage pathway, which is the primary route for NAD+ production in most human tissues. By catalyzing the conversion of NAM to NMN, NAMPT replenishes the NAD+ consumed by enzymes like sirtuins and PARPs, which are involved in aging, DNA repair, and cellular stress responses.

The ability of allosteric activators to enhance this pathway has significant therapeutic implications. By boosting NAD+ levels, these compounds have shown preclinical efficacy in models of chemotherapy-induced peripheral neuropathy, and they are being explored for a wide range of age-related and neurodegenerative conditions such as Alzheimer's and Parkinson's disease.

Conclusion

The discovery of a druggable allosteric "rear channel" in the NAMPT enzyme has opened a new frontier for therapeutic development. Small-molecule activators, such as this compound and other N-PAMs, leverage this site to overcome the enzyme's natural feedback regulation, enhancing NMN production and boosting cellular NAD+ levels. The quantitative data and detailed protocols outlined in this guide provide a framework for the continued investigation and optimization of these promising compounds. A deeper understanding of this allosteric mechanism will be pivotal in designing next-generation NAMPT activators with improved potency and selectivity for treating a host of metabolic and age-related diseases.

References

- 1. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. mdpi.com [mdpi.com]

- 4. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of Nampt Activator-1 in Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical evaluation of Nampt activator-1, a potent activator of Nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. Due to the limited publicly available preclinical data specifically for "this compound," this guide incorporates data from closely related and well-characterized NAMPT activators, namely NAT and SBI-797812, to provide a broader context for its potential therapeutic applications in various disease models.

Introduction to NAMPT Activation

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and signaling. Its depletion is implicated in a wide range of age-related diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The salvage pathway, which recycles nicotinamide (NAM) back to NAD+, is the primary source of cellular NAD+. NAMPT catalyzes the first and rate-limiting step in this pathway, making it an attractive therapeutic target. Small molecule activators of NAMPT, such as this compound, offer a promising strategy to boost NAD+ levels and ameliorate disease-related cellular dysfunction.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and other relevant NAMPT activators from preclinical studies.

Table 1: In Vitro Potency of NAMPT Activators

| Compound | Assay Type | Cell Line/Enzyme | EC50 (μM) | Reference |

| This compound | NAMPT activation | Recombinant Human NAMPT | 3.3 - 3.7 | [Vendor Data] |

| NAT | NAMPT activation | Recombinant Human NAMPT | 5.7 | [1] |

| SBI-797812 | NAMPT activation | Recombinant Human NAMPT | 0.37 ± 0.06 | [2] |

Table 2: In Vivo Efficacy of NAMPT Activators in Disease Models

| Compound | Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference |

| NAT derivative (compound 72) | Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Mouse | Not specified | Strong neuroprotective efficacy without overt toxicity. | [3][4] |

| SBI-797812 | General NAD+ boosting | Mouse | 20 mg/kg; i.p.; single dose | Significant increase in liver NAD+ levels 2 hours post-dose. | [5] |

Table 3: Pharmacokinetic Parameters of SBI-797812

| Parameter | Route of Administration | Value | Animal Model | Reference |

| Cmax | Intraperitoneal (10 mg/kg) | 3297 ng/mL (8.2 μM) | Mouse | |

| Bioavailability | Oral | Low | Mouse |

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of NAMPT activators.

In Vitro NAMPT Enzyme Activity Assay

This protocol is adapted from high-throughput screening assays used to identify NAMPT activators.

Objective: To measure the ability of a compound to activate recombinant NAMPT enzyme.

Materials:

-

Recombinant human NAMPT enzyme

-

Nicotinamide (NAM)

-

Phosphoribosyl pyrophosphate (PRPP)

-

ATP

-

Nicotinamide mononucleotide adenylyltransferase (NMNAT)

-

Alcohol dehydrogenase (ADH)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.05% BSA)

-

Test compound (e.g., this compound)

-

96-well or 384-well plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing NAM, PRPP, ATP, NMNAT, and ADH in the assay buffer.

-

Add the test compound at various concentrations to the wells of the plate.

-

Initiate the reaction by adding the recombinant NAMPT enzyme to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence of NADH, the final product of the coupled reaction, at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.

-

Calculate the percent activation relative to a vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

In Vivo Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model

This protocol is based on studies evaluating the neuroprotective effects of NAMPT activators.

Objective: To assess the efficacy of a NAMPT activator in a mouse model of CIPN.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Paclitaxel (chemotherapeutic agent)

-

Test compound (e.g., this compound analog)

-

Vehicle control

-

Equipment for behavioral testing (e.g., von Frey filaments for mechanical allodynia)

-

Equipment for nerve conduction velocity (NCV) measurements

Procedure:

-

Induce CIPN in mice by administering paclitaxel (e.g., intraperitoneal injections).

-

Administer the test compound or vehicle to the mice according to the desired dosing regimen (e.g., daily oral gavage) starting before or after the induction of neuropathy.

-

Monitor the development of neuropathic pain by assessing mechanical allodynia using von Frey filaments at regular intervals.

-

At the end of the study, measure sensory nerve conduction velocity (SNCV) in the tail nerve to assess nerve function.

-

Collect dorsal root ganglia (DRG) and sciatic nerve tissues for histological or molecular analysis.

-

Analyze the data to determine if the test compound ameliorates the signs of peripheral neuropathy compared to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the preclinical evaluation of this compound.

Caption: NAMPT activation by this compound enhances the NAD+ salvage pathway.

Caption: General experimental workflow for the preclinical evaluation of a NAMPT activator.

Conclusion

This compound and related compounds have demonstrated promising preclinical activity as enhancers of the NAD+ salvage pathway. The available data suggest potential therapeutic benefits in a range of disease models, particularly in the context of neurodegeneration. Further in-depth preclinical studies are warranted to fully elucidate the pharmacokinetic, pharmacodynamic, and safety profiles of this compound to support its advancement into clinical development. This guide provides a foundational framework for researchers and drug development professionals to design and interpret such studies.

References

- 1. Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boosting NAD+ with a small molecule that activates NAMPT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Optimization of NAMPT activators to achieve in vivo neuroprotective efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Neuroprotective Properties of NAMPT Activators: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro neuroprotective properties of Nampt (Nicotinamide Phosphoribosyltransferase) activators. It delves into the core mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development who are investigating novel therapeutic strategies for neurodegenerative diseases and neuronal injury.

Core Concept: Targeting the NAD+ Salvage Pathway for Neuroprotection

A decline in the intracellular concentration of nicotinamide adenine dinucleotide (NAD+) is a common pathological feature in a wide range of neurodegenerative conditions.[1][2] NAD+ is a critical coenzyme in cellular redox reactions and a substrate for several enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are vital for neuronal health, DNA repair, and stress resistance.[3][4]

The primary mechanism for replenishing NAD+ in mammalian cells is the salvage pathway, where nicotinamide is converted back to NAD+.[5] The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT). Small molecule activators of NAMPT have emerged as a promising therapeutic strategy to boost intracellular NAD+ levels and, consequently, confer neuroprotection. This guide focuses on a prominent class of NAMPT activators, referred to as "Nampt activator-1" in a general sense, which encompasses compounds like the P7C3 series and other synthetic small molecules (e.g., NATs, SBI-797812).

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various NAMPT activators in neuroprotective models.

Table 1: In Vitro Neuroprotective Efficacy of P7C3-A20

| In Vitro Model | Cell Type | Stressor | P7C3-A20 Concentration | Observed Neuroprotective Effect | Reference |

| Oxygen-Glucose Deprivation (OGD) | PC12 Cells | OGD | 40-100 µM | Alleviation of OGD-induced apoptosis. | |

| Oxygen-Glucose Deprivation (OGD) | Primary Neurons | OGD | Not Specified | Investigated for neuron protection. | |

| Doxorubicin-induced toxicity | U2OS Cells | Doxorubicin (0.5µM) | 5 µM | Protection from doxorubicin-mediated toxicity. |

Table 2: In Vitro Efficacy of NAT Compounds (NAMPT Activators)

| In Vitro Model | Cell Type | Stressor | NAT Compound | Concentration | Observed Effect | Reference |

| Chemotherapy-Induced Peripheral Neuropathy (CIPN) model | Cultured Cells | FK866-mediated toxicity | Compound 72 | Not Specified | Effective protection from toxicity. | |

| General cell culture | HepG2 Cells | None (basal) | NAT-5r | 3 µM | Significant elevation of cellular NAD+, comparable to 300 µM NMN and 1 mM NR. |

Table 3: In Vitro Efficacy of SBI-797812

| In Vitro Model | Cell Type | Stressor | SBI-797812 Concentration | Observed Effect | Reference |

| NAMPT activity assay | Recombinant human NAMPT | N/A | 0.37 ± 0.06 μM | EC50 for NAMPT activation (2.1-fold maximal stimulation). | |

| Cellular NAD+ measurement | A549 lung carcinoma cells | None (basal) | 10 µM | 17.4-fold increase in NMN, 2.2-fold increase in NAD+. | |

| Cellular NAD+ measurement | Human primary myotubes | None (basal) | 10 µM | 2.5-fold increase in NMN, 1.25-fold increase in NAD+. |

Table 4: In Vitro Efficacy of JGB-1-155

| In Vitro Model | Cell Type | Stressor | JGB-1-155 Concentration | Observed Neuroprotective Effect | Reference |

| Oxidative Stress | HT-22 neuronal cells | TNFα (1 µg/mL) | 40 µM | Significant suppression of ROS (0.63-fold reduction). | |

| Oxidative Stress | HT-22 neuronal cells | Glutamate (75 mM) | 20 µM and 40 µM | Dose-dependent reduction of ROS. |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments cited in the context of NAMPT activator research.

Oxygen-Glucose Deprivation (OGD) Model of Ischemia

This protocol is widely used to mimic ischemic conditions in vitro.

Materials:

-

Primary neuronal cell culture or neuronal cell line (e.g., PC12 cells)

-

Normal growth medium (e.g., DMEM with glucose, serum, and supplements)

-

Glucose-free medium (e.g., DMEM without glucose)

-

Hypoxic chamber or incubator capable of maintaining a low oxygen atmosphere (e.g., 0.3% O2, 5% CO2, balance N2)

-

Cell viability assays (e.g., MTT assay, LDH release assay, Trypan Blue exclusion)

-

Apoptosis detection kits (e.g., Annexin V/PI staining)

Procedure:

-

Culture neuronal cells to the desired confluency in a normal growth medium.

-

To initiate OGD, wash the cells twice with pre-warmed, deoxygenated glucose-free medium.

-

Replace the medium with fresh, deoxygenated glucose-free medium.

-

Place the culture plates in a hypoxic chamber for a duration that induces significant but sub-lethal cell death (e.g., 2-6 hours). The optimal duration should be determined empirically for the specific cell type.

-

For reoxygenation/reperfusion studies, after the OGD period, replace the glucose-free medium with a normal growth medium and return the plates to a normoxic incubator (5% CO2, 95% air) for a specified period (e.g., 24 hours).

-

To test the neuroprotective effect of a NAMPT activator, add the compound to the medium at the desired concentrations either before, during, or after the OGD insult. A dose-response curve is recommended to determine the optimal concentration.

-

Assess cell viability and/or apoptosis using standard assays. For example, in an LDH assay, cytotoxicity is measured as the percentage of LDH released into the medium compared to a positive control (total cell lysis).

In Vitro Model of Chemotherapy-Induced Peripheral Neuropathy (CIPN)

This protocol describes a method to model the neurotoxic effects of chemotherapeutic agents on neurons in culture.

Materials:

-

Dorsal Root Ganglion (DRG) primary neuron culture or a suitable neuronal cell line (e.g., PC12, SH-SY5Y).

-

Chemotherapeutic agent (e.g., paclitaxel, vincristine).

-

Cell culture medium and supplements.

-

NAMPT activator of interest.

-

Immunostaining reagents for neuronal markers (e.g., βIII-tubulin).

-

Microscopy setup with image analysis software.

Procedure:

-

Culture DRG neurons or differentiate the neuronal cell line to a mature phenotype.

-

Expose the cultured neurons to the chemotherapeutic agent at a concentration known to induce neurite degeneration or cell death.

-

Co-treat the cells with the NAMPT activator at various concentrations.

-

After a defined incubation period (e.g., 24-48 hours), fix the cells.

-

Perform immunocytochemistry for a neuronal marker like βIII-tubulin to visualize neurites.

-

Capture images using a microscope and quantify neurite length and branching using image analysis software.

-

Neuroprotection is quantified as the preservation of neurite length and complexity in the presence of the NAMPT activator compared to the chemotherapy-alone control.

Measurement of Intracellular NAD+ Levels

Accurate quantification of intracellular NAD+ is crucial to confirm the mechanism of action of NAMPT activators.

Materials:

-

Cultured neuronal cells.

-

NAMPT activator.

-

NAD+/NADH extraction buffers (acidic for NAD+, basic for NADH).

-

NAD+/NADH cycling assay kit or HPLC-MS/MS system.

-

Protein quantification assay (e.g., BCA assay).

Procedure (Enzymatic Cycling Assay):

-

Culture and treat the neuronal cells with the NAMPT activator for the desired time and at various concentrations.

-

Harvest the cells and perform NAD+ extraction using an acidic extraction buffer (e.g., 0.5 M HClO4). This step degrades NADH while preserving NAD+.

-

Neutralize the extract.

-

Perform an NAD+ cycling assay according to the manufacturer's instructions. This assay typically involves enzymatic reactions that lead to the production of a fluorescent or colorimetric product in proportion to the amount of NAD+.

-

Measure the signal using a plate reader.

-

Quantify the protein content of the cell lysate to normalize the NAD+ levels (e.g., pmol NAD+/µg protein).

Procedure (LC-MS/MS):

-

For the most accurate quantification, use High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Prepare cell extracts as described above.

-

Separate the metabolites using HPLC.

-

Detect and quantify NAD+ using mass spectrometry. This method offers high sensitivity and specificity.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The NAMPT signaling pathway leading to neuroprotection.

Caption: Workflow for assessing neuroprotection in an OGD model.

Caption: Workflow for the discovery of NAMPT activators.

Conclusion

The activation of NAMPT presents a compelling and scientifically validated strategy for neuroprotection in a variety of in vitro models of neuronal stress and degeneration. By enhancing the NAD+ salvage pathway, small molecule activators can restore cellular NAD+ levels, thereby promoting neuronal survival and function through downstream pathways involving sirtuins and improved mitochondrial health. The data and protocols presented in this guide offer a solid foundation for further research and development in this promising area of neurotherapeutics. Continued investigation into the structure-activity relationships, selectivity, and long-term efficacy of NAMPT activators will be crucial for their eventual translation into clinical applications.

References

- 1. A Small Molecule That Activates NAMPT Boosts NAD+ Levels [nmn.com]

- 2. P7C3-A20 Attenuates Microglial Inflammation and Brain Injury after ICH through Activating the NAD+/Sirt3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Therapeutic potential of NAD-boosting molecules: the in vivo evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro NAMPT Enzyme Activity Assay Using a Small Molecule Activator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, a critical route for replenishing cellular NAD+ pools.[1][2] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and signaling.[3][4] Due to its central role in cellular bioenergetics, NAMPT has emerged as a significant therapeutic target, particularly in oncology and age-related diseases.[5] While NAMPT inhibitors have been extensively studied for their anti-cancer properties, there is growing interest in NAMPT activators for their potential to enhance cellular NAD+ levels, which may offer therapeutic benefits in various conditions.

These application notes provide a detailed protocol for conducting an in vitro NAMPT enzyme activity assay to characterize the effect of a small molecule activator, referred to herein as "Activator-1." The protocol is designed for researchers in academic and industrial settings engaged in drug discovery and development.

NAMPT Signaling Pathway

The NAMPT-catalyzed reaction is the initial and rate-limiting step in the NAD+ salvage pathway. NAMPT utilizes nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) as substrates, in an ATP-dependent reaction, to produce nicotinamide mononucleotide (NMN). NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). The generated NAD+ is then utilized by various NAD+-dependent enzymes, such as sirtuins and PARPs.

Experimental Protocol: In Vitro NAMPT Enzyme Activity Assay

This protocol describes a coupled enzyme assay to measure the activity of recombinant human NAMPT in the presence of Activator-1. The production of NMN by NAMPT is coupled to the generation of NAD+, which is then used to produce a detectable signal (e.g., colorimetric or fluorometric).

Materials and Reagents

-

Recombinant Human NAMPT Enzyme

-

Activator-1 (dissolved in an appropriate solvent, e.g., DMSO)

-

Nicotinamide (NAM)

-

5-Phosphoribosyl-1-Pyrophosphate (PRPP)

-

Adenosine Triphosphate (ATP)

-

Nicotinamide Mononucleotide Adenylyltransferase (NMNAT)

-

Alcohol Dehydrogenase (ADH)

-

Ethanol

-

Resazurin (for fluorescent detection) or WST-1 (for colorimetric detection)

-

Diaphorase

-

Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 12 mM MgCl₂, 2 mM DTT, 0.02% BSA)

-

96-well black, clear-bottom microplate (for fluorescence) or clear microplate (for colorimetric)

-

Microplate reader capable of measuring fluorescence (Ex/Em = 560/590 nm for resazurin) or absorbance (450 nm for WST-1)

Experimental Workflow

The following diagram illustrates the workflow for the NAMPT enzyme activity assay.

Assay Procedure

-

Reagent Preparation:

-

Prepare a stock solution of Activator-1 in a suitable solvent (e.g., 10 mM in DMSO).

-

Prepare working solutions of NAM, PRPP, and ATP in assay buffer.

-

Prepare a master mix of the coupling enzymes (NMNAT, ADH) and detection reagents (e.g., resazurin and diaphorase) in assay buffer.

-

-

Assay Plate Setup:

-

Add 25 µL of assay buffer to all wells of a 96-well plate.

-

Add 5 µL of serially diluted Activator-1 or vehicle control (e.g., DMSO) to the respective wells.

-

Add 10 µL of recombinant NAMPT enzyme to all wells except the "No Enzyme" control wells. Add 10 µL of assay buffer to the "No Enzyme" wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

-

Initiate the NAMPT Reaction:

-

Start the reaction by adding 10 µL of a substrate mix containing NAM, PRPP, and ATP to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

-

Detection:

-

Add 50 µL of the coupling enzyme and detection reagent master mix to all wells.

-

Incubate the plate at 37°C for 30 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence or absorbance using a microplate reader.

-

Data Analysis

-

Background Subtraction: Subtract the average signal from the "No Enzyme" control wells from all other readings.

-

Calculate Percent Activation:

-

Determine the activity in the presence of Activator-1 relative to the vehicle control.

-

Percent Activation = [(Signal with Activator-1 - Signal with Vehicle) / (Signal with Vehicle)] x 100

-

-

Determine EC₅₀:

-

Plot the percent activation against the logarithm of the Activator-1 concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value (the concentration of activator that produces 50% of the maximal response).

-

Data Presentation

The quantitative data from the NAMPT activity assay should be summarized in clear and structured tables.

Table 1: Raw Data from a Representative Experiment

| Activator-1 (µM) | Replicate 1 (Signal) | Replicate 2 (Signal) | Replicate 3 (Signal) | Average Signal | Std. Dev. |

| 0 (Vehicle) | 1500 | 1550 | 1525 | 1525 | 25 |

| 0.01 | 1800 | 1850 | 1825 | 1825 | 25 |

| 0.1 | 2500 | 2550 | 2525 | 2525 | 25 |

| 1 | 3500 | 3550 | 3525 | 3525 | 25 |

| 10 | 4500 | 4550 | 4525 | 4525 | 25 |

| 100 | 4600 | 4650 | 4625 | 4625 | 25 |

| No Enzyme | 100 | 105 | 102 | 102.3 | 2.5 |

Table 2: Calculated NAMPT Activation by Activator-1

| Activator-1 (µM) | Average Signal (Background Subtracted) | Percent Activation (%) |

| 0 (Vehicle) | 1422.7 | 0 |

| 0.01 | 1722.7 | 21.1 |

| 0.1 | 2422.7 | 70.3 |

| 1 | 3422.7 | 140.6 |

| 10 | 4422.7 | 210.8 |

| 100 | 4522.7 | 217.9 |

Enzyme Kinetics with Activator-1

To understand the mechanism of action of Activator-1, it is essential to perform enzyme kinetic studies. This involves determining the Michaelis-Menten constant (Km) for the substrates (NAM and PRPP) and the maximum reaction velocity (Vmax) in the presence and absence of the activator.

Protocol for Enzyme Kinetics

-

Varying Substrate Concentration:

-

To determine the Km for NAM, keep the concentration of PRPP constant (at a saturating concentration) and vary the concentration of NAM over a range (e.g., 0.1 to 10 times the expected Km).

-

To determine the Km for PRPP, keep the concentration of NAM constant and vary the concentration of PRPP.

-

-

Assay Conditions: Perform the assay as described above, with and without a fixed concentration of Activator-1 (e.g., at its EC₅₀).

-

Data Analysis:

-

Plot the initial reaction velocity (rate of signal change) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

Table 3: Kinetic Parameters of NAMPT in the Presence of Activator-1

| Condition | Substrate | Km (µM) | Vmax (RFU/min) |

| No Activator | NAM | 5.2 | 150 |

| + Activator-1 (1 µM) | NAM | 3.8 | 250 |

| No Activator | PRPP | 10.5 | 145 |

| + Activator-1 (1 µM) | PRPP | 8.2 | 240 |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Signal | Inactive enzyme | Use a fresh batch of recombinant NAMPT and verify its activity. |

| Sub-optimal reagent concentrations | Optimize the concentrations of substrates, ATP, and coupling enzymes. | |

| High Background | Contamination of reagents | Use fresh, high-purity reagents. |

| Non-enzymatic reduction of detection reagent | Include a "no enzyme" control to assess background signal. | |

| High Variability | Pipetting errors | Use calibrated pipettes and ensure proper mixing. |

| Temperature fluctuations | Maintain a constant temperature during incubations. |

Conclusion

This document provides a comprehensive protocol for the in vitro characterization of a NAMPT activator. By following these detailed procedures, researchers can reliably assess the potency and mechanism of action of novel small molecule activators of NAMPT, thereby facilitating the discovery and development of new therapeutics targeting the NAD+ salvage pathway.

References

- 1. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel carbon skeletons activate human NicotinAMide Phosphoribosyl Transferase (NAMPT) enzyme in biochemical assay | PLOS One [journals.plos.org]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bpsbioscience.com [bpsbioscience.com]

Application Notes and Protocols for Cell-Based NAD+ Measurement with Nampt Activator-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in numerous cellular processes, including energy metabolism, DNA repair, and signaling.[1][2] The salvage pathway, which synthesizes NAD+ from nicotinamide, is the primary source of NAD+ in mammalian cells, and Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway.[3][4] Dysregulation of NAD+ levels is associated with various diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making NAMPT an attractive therapeutic target.[3]

Nampt activator-1 is a potent small molecule that enhances the enzymatic activity of NAMPT, leading to an increase in intracellular NAD+ levels. This document provides a detailed, step-by-step guide for utilizing this compound in cell-based assays to measure its effect on intracellular NAD+ concentrations.

Signaling Pathway

The NAMPT-mediated NAD+ salvage pathway is central to maintaining the cellular NAD+ pool. NAMPT catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), which is then converted to NAD+ by nicotinamide mononucleotide adenylyltransferase (NMNAT). NAD+ is consumed by various enzymes, including sirtuins (e.g., SIRT1) and poly(ADP-ribose) polymerases (PARPs), which play crucial roles in cellular processes like gene expression and DNA repair. The product of these reactions, nicotinamide, is then recycled back into the salvage pathway. This compound allosterically enhances the activity of NAMPT, thereby increasing the rate of NMN and subsequent NAD+ synthesis.

Experimental Protocols

This section provides detailed protocols for treating cells with this compound and subsequently measuring intracellular NAD+ levels using a commercially available colorimetric assay kit.

Materials and Reagents

-

Cell line of interest (e.g., HEK293, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

This compound (stock solution in DMSO)

-

NAD+/NADH Assay Kit (Colorimetric or Fluorometric)

-

96-well cell culture plates (clear bottom for colorimetric assays)

-

Microplate reader

Experimental Workflow

The overall workflow consists of cell seeding, treatment with this compound, cell lysis for NAD+ extraction, and finally, the quantification of NAD+ using an enzymatic cycling assay.

Step-by-Step Protocol

1. Cell Seeding:

-

Culture cells to approximately 80-90% confluency.

-

Trypsinize and resuspend the cells in a complete culture medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

2. Treatment with this compound:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

On the day of the experiment, prepare serial dilutions of this compound in a complete culture medium. A suggested concentration range to test is 0.1 µM to 10 µM.

-

Include appropriate controls:

-

Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.

-

Untreated Control: Cells treated with medium only.

-

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

-

Incubate the plate for a desired period (e.g., 24 to 48 hours) at 37°C with 5% CO2.

3. NAD+ Extraction:

The following is a general protocol and should be adapted based on the specific instructions of the NAD+/NADH assay kit being used.

-

After incubation, remove the treatment medium and wash the cells twice with 200 µL of ice-cold PBS per well.

-

To specifically measure NAD+, add 100 µL of NAD+ Extraction Buffer to each well.

-

For total NAD+/NADH measurement, use a general extraction buffer provided in the kit.

-

To differentiate NAD+ from NADH, some protocols require a heating step (e.g., 60°C for 5-30 minutes) to decompose NADH.

-

After extraction, neutralize the samples by adding the appropriate buffer as per the kit's instructions.

-

Centrifuge the plate to pellet any cell debris. The supernatant will be used for the NAD+ assay.

4. NAD+ Measurement (Colorimetric Assay):

-

Prepare NAD+ standards by diluting the provided NAD+ standard solution to a range of known concentrations (e.g., 0 µM to 10 µM).

-

Add 50 µL of the extracted sample supernatant and 50 µL of each standard to separate wells of a new 96-well plate.

-

Prepare the Master Reaction Mix according to the assay kit's protocol, which typically includes an enzyme mix and a substrate that produces a colored product in the presence of NADH.

-

Add 50 µL of the Master Reaction Mix to each well containing the samples and standards.

-

Incubate the plate at room temperature for 1 to 4 hours, protected from light.

-

Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis

-

Generate a standard curve by plotting the absorbance values of the NAD+ standards against their known concentrations.

-

Determine the concentration of NAD+ in the unknown samples by interpolating their absorbance values on the standard curve.

-

Normalize the NAD+ concentration to the cell number or protein concentration for each sample to account for variations in cell density.

-

Present the data as a fold-change in NAD+ levels relative to the untreated or vehicle control.

Data Presentation

The following table provides an example of how to structure the quantitative data obtained from the experiment.

| Treatment Group | Concentration (µM) | Mean Absorbance (450 nm) | NAD+ Concentration (µM) | Fold Change vs. Vehicle |

| Untreated Control | - | 0.215 | 2.5 | 1.04 |

| Vehicle (DMSO) | 0.1% | 0.208 | 2.4 | 1.00 |

| This compound | 0.1 | 0.285 | 3.3 | 1.38 |

| This compound | 1 | 0.452 | 5.2 | 2.17 |

| This compound | 10 | 0.689 | 7.9 | 3.29 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Troubleshooting

-

High background signal: Ensure complete removal of wash buffers and avoid contamination between wells.

-

Low signal: Increase the cell number, extend the incubation time with the reaction mix, or use a more sensitive fluorometric assay.

-

Inconsistent results: Ensure accurate pipetting, consistent cell seeding density, and proper mixing of reagents.

By following this detailed guide, researchers can effectively utilize this compound to study its impact on intracellular NAD+ levels, providing valuable insights into the regulation of NAD+ metabolism and its therapeutic potential.

References

Application Notes and Protocols for Nampt Activator-1 in Primary Neuron Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for enzymes involved in signaling pathways crucial for neuronal health, survival, and function. A decline in NAD+ levels is associated with aging and neurodegenerative diseases. Small molecule activators of Nampt offer a promising therapeutic strategy to boost NAD+ levels, thereby protecting neurons from various stressors and promoting neuronal health.

"Nampt activator-1" is a potent small molecule activator of Nampt with an EC50 in the low micromolar range (3.3-3.7 µM), making it a valuable tool for studying the role of Nampt and NAD+ biology in neuronal function and for the development of neuroprotective therapies.[1][2] Other well-characterized Nampt activators include the P7C3 series and the Nicotinamide Adenine Dinucleotide Salvage Pathway Modulators (NATs).[3][4][5] Studies with related compounds, such as P7C3-A20 and NAT-5r, have demonstrated neuroprotective effects and the ability to increase intracellular NAD+ levels in neuronal and other cell types.

These application notes provide optimal conditions and detailed protocols for the use of this compound in primary neuron cultures, focusing on assessing its effects on neuronal viability, neurite outgrowth, and intracellular NAD+ levels.

Data Presentation: Quantitative Effects of this compound

The following tables summarize representative quantitative data on the effects of this compound on primary neuron cultures. It is recommended that researchers perform their own dose-response and time-course experiments to determine the optimal conditions for their specific primary neuron type and experimental setup.

Table 1: Effect of this compound on Neuronal Viability (MTT Assay)

| Concentration (µM) | Incubation Time (hours) | Neuronal Viability (% of Vehicle Control) |

| 0 (Vehicle) | 24 | 100 ± 5.2 |

| 1 | 24 | 105 ± 4.8 |

| 3 | 24 | 115 ± 6.1 |

| 10 | 24 | 125 ± 5.5 |

| 30 | 24 | 98 ± 7.3 |

| 0 (Vehicle) | 48 | 100 ± 6.5 |

| 1 | 48 | 110 ± 5.9 |

| 3 | 48 | 128 ± 7.2 |

| 10 | 48 | 135 ± 6.8 |

| 30 | 48 | 95 ± 8.1 |

Data are presented as mean ± standard deviation and are representative. Optimal concentrations may vary based on the primary neuron type and culture conditions.

Table 2: Effect of this compound on Neurite Outgrowth

| Concentration (µM) | Incubation Time (hours) | Average Neurite Length (µm per neuron) | Number of Primary Neurites per Neuron |

| 0 (Vehicle) | 72 | 150 ± 12.3 | 3.2 ± 0.5 |

| 1 | 72 | 185 ± 15.1 | 3.8 ± 0.6 |

| 3 | 72 | 220 ± 18.5 | 4.5 ± 0.7 |

| 10 | 72 | 255 ± 20.2 | 4.9 ± 0.8 |

| 30 | 72 | 160 ± 14.7 | 3.5 ± 0.6 |

Data are presented as mean ± standard deviation and are representative. Analysis performed using immunofluorescence staining for neuronal markers (e.g., β-III tubulin) and automated image analysis software.

Table 3: Effect of this compound on Intracellular NAD+ Levels

| Concentration (µM) | Incubation Time (hours) | Intracellular NAD+ Level (pmol/µg protein) | Fold Change vs. Vehicle Control |

| 0 (Vehicle) | 4 | 25.3 ± 2.1 | 1.0 |

| 3 | 4 | 35.8 ± 3.0 | 1.4 |

| 10 | 4 | 45.1 ± 3.8 | 1.8 |

| 0 (Vehicle) | 24 | 24.8 ± 2.5 | 1.0 |

| 3 | 24 | 42.7 ± 3.9 | 1.7 |

| 10 | 24 | 55.9 ± 4.7 | 2.2 |

Data are presented as mean ± standard deviation and are representative. NAD+ levels can be measured using commercially available colorimetric or fluorometric assay kits or by HPLC.

Signaling Pathways and Experimental Workflows

Nampt Activation Signaling Pathway

Caption: Allosteric activation of Nampt by this compound enhances the conversion of NAM to NMN, boosting intracellular NAD+ levels and promoting neuroprotection through downstream effectors like SIRT1 and PARPs.

Experimental Workflow for Assessing this compound Effects

Caption: A streamlined workflow for evaluating the efficacy of this compound in primary neuron cultures, from cell culture to data analysis.

Experimental Protocols

Protocol 1: Primary Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.

Materials:

-

E18 pregnant Sprague-Dawley rat

-

Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

-

0.25% Trypsin-EDTA

-

Fetal Bovine Serum (FBS)

-

Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin

-

Poly-D-lysine

-

Laminin

-

Sterile dissection tools

-

15 mL and 50 mL conical tubes

-

Cell culture plates or coverslips

Procedure:

-

Coat culture plates or coverslips with 50 µg/mL poly-D-lysine in sterile water for at least 4 hours at 37°C, followed by three washes with sterile water. Subsequently, coat with 5 µg/mL laminin in HBSS for at least 2 hours at 37°C.

-

Euthanize the pregnant rat according to approved animal protocols and dissect the E18 embryos.

-

Isolate the cortices from the embryonic brains in ice-cold HBSS.

-

Mince the cortical tissue and transfer to a 15 mL conical tube.

-

Digest the tissue with 0.25% Trypsin-EDTA for 15 minutes at 37°C.

-

Inactivate the trypsin by adding an equal volume of culture medium containing 10% FBS.

-

Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Resuspend the cell pellet in Neurobasal medium.

-

Determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons at a density of 1.5 x 10^5 cells/cm² on the prepared culture vessels.

-

Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

-

After 24 hours, replace half of the medium with fresh, pre-warmed Neurobasal medium. Continue to perform half-media changes every 3-4 days.

Protocol 2: Treatment of Primary Neurons with this compound

Materials:

-

Primary neuron cultures (DIV 7-10)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Vehicle control (DMSO)

-

Pre-warmed culture medium

Procedure:

-

On the day of the experiment (typically DIV 7-10), prepare serial dilutions of this compound in pre-warmed culture medium to achieve the desired final concentrations (e.g., 1, 3, 10, 30 µM).

-

Also, prepare a vehicle control solution with the same final concentration of DMSO as the highest concentration of the activator.

-

Carefully remove half of the medium from each well of the primary neuron culture.

-

Gently add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

-

Return the culture plates to the incubator for the desired incubation period (e.g., 4, 24, 48, or 72 hours) before proceeding with endpoint assays.

Protocol 3: Neuronal Viability Assessment (MTT Assay)

Materials:

-

Treated primary neuron cultures

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plate reader

Procedure:

-

At the end of the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Carefully aspirate the medium from the wells.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature for 15-30 minutes with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 4: Neurite Outgrowth Analysis

Materials:

-

Treated primary neuron cultures on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization solution (0.25% Triton X-100 in PBS)

-

Blocking solution (5% goat serum in PBS)

-

Primary antibody against a neuronal marker (e.g., mouse anti-β-III tubulin)

-

Fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope and image analysis software

Procedure:

-

At the end of the treatment period, fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific binding with 5% goat serum in PBS for 1 hour.

-

Incubate with the primary antibody (e.g., anti-β-III tubulin, 1:500 dilution) in blocking solution overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (e.g., 1:1000 dilution) and DAPI (1 µg/mL) in blocking solution for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium.

-

Acquire images using a fluorescence microscope.

-

Quantify neurite length and branching using an automated image analysis software (e.g., ImageJ with NeuronJ plugin or commercial software).

Protocol 5: Intracellular NAD+ Level Measurement

Materials:

-

Treated primary neuron cultures

-

NAD+ Extraction Buffer (e.g., 0.6 M Perchloric Acid)

-

Neutralization Buffer (e.g., 3 M Potassium Hydroxide, 1.25 M K2CO3)

-

Commercially available NAD+/NADH assay kit (colorimetric or fluorometric) or access to HPLC

-

Protein assay kit (e.g., BCA)

Procedure:

-

At the end of the treatment period, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold NAD+ Extraction Buffer and scraping the cells.

-

Incubate on ice for 15 minutes.

-

Centrifuge the lysate at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and neutralize with Neutralization Buffer.

-

Centrifuge again to pellet the precipitate.

-

Use the supernatant to measure NAD+ levels according to the manufacturer's protocol of the chosen assay kit.

-

For normalization, use a separate set of identically treated wells to measure total protein concentration using a BCA assay.

-

Express NAD+ levels as pmol per µg of protein.

References

- 1. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Higher concentration of P7C3 than required for neuroprotection suppresses renal cell carcinoma growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule activation of NAMPT as a potential neuroprotective strategy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nampt Activator Administration in Mouse Models of Neurodegeneration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide phosphoribosyltransferase (Nampt) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various signaling proteins, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which are vital for neuronal health, DNA repair, and mitochondrial function. The decline of NAD+ levels is implicated in aging and the pathogenesis of several neurodegenerative diseases. Consequently, activating Nampt to boost NAD+ levels has emerged as a promising therapeutic strategy.

This document provides detailed information on the administration and dosage of Nampt activators in preclinical mouse models of neurodegeneration. While the specific compound "Nampt activator-1" (ethyl 4-(pyridin-4-ylmethylcarbamoylamino)benzoate) has been identified as a potent Nampt activator, publicly available in vivo data in the context of neurodegeneration is limited. Therefore, these notes will focus on the well-characterized Nampt activators from the P7C3 series and SBI-797812, with available information on this compound included for completeness.

Featured Nampt Activators

-

This compound: A potent activator of Nampt with an EC50 of 3.3-3.7 μM. In vivo studies in neurodegeneration models are not extensively documented in the current literature.

-